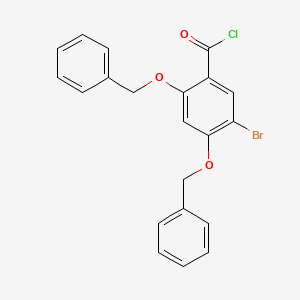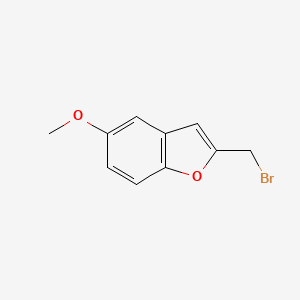
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of bromine and phenylmethoxy groups attached to a benzoyl chloride core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and phenol derivatives for the etherification step .
Analyse Chemischer Reaktionen
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl alcohol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,4-bis(phenylmethoxy)benzoyl chloride finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of compounds with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and phenylmethoxy groups influence its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride include other benzoyl chlorides with different substituents, such as:
5-Bromo-2,4-dimethoxybenzaldehyde: This compound has similar bromine and methoxy groups but differs in the aldehyde functional group.
2-Bromobenzoyl chloride: Another benzoyl chloride derivative with a bromine substituent but lacking the phenylmethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C21H16BrClO3 |
|---|---|
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
5-bromo-2,4-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H16BrClO3/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI-Schlüssel |
FMHAKBRRLBRXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)Cl)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)

![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)
![3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1h-imidazol-2-yl]-5-hydroxy-,methyl ester](/img/structure/B8481638.png)




![2-Chloro-1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone](/img/structure/B8481655.png)
![{4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methanol](/img/structure/B8481665.png)


